molecular formula C19H20N2O4 B2860399 methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448133-50-3

methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2860399
CAS RN: 1448133-50-3
M. Wt: 340.379
InChI Key: HMQNQTTWOUOXTD-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzamic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .


Chemical Reactions Analysis

Benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were obtained in yields of 43–50% for 2,3-Dimethoxybenzamides, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like N-Methylbenzamide have been analyzed . It is an off-white crystalline solid . It has been used as an important pesticide intermediate and acts as a potent PDE10A inhibitor .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate leads to the formation of 1-methoxyisoquinoline-3-carboxylic acid esters, demonstrating a synthetic route relevant for the creation of compounds related to "methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate" (A. Ture et al., 2011).

  • An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides has been reported, showcasing a method that could potentially be applied for the modification of similar structures to achieve valuable tetrahydroisoquinolinone products (S. Rakshit et al., 2011).

  • Novel synthetic pathways for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been developed, providing insight into alternative routes that could be utilized for derivatives of the compound (S. Kovalenko et al., 2019).

Potential Pharmacological Applications

  • Research into N-methoxyisoquinolinediones via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization of N-methoxybenzamides, including the development of analogs to the marketed drug Edaravone, illustrates the compound's relevance in drug discovery and development (Jingjing Shi et al., 2015).

  • The chemical modification of 3,4-dihydroisoquinolines to form quinazolin-4-thiones reveals a potential for creating biologically active compounds that might have pharmacological applications, highlighting the versatility of the core structure for medicinal chemistry (J. Hanusek et al., 2006).

Safety and Hazards

While specific safety data for “methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is not available, similar compounds like N-Methylbenzamide are considered hazardous . They are classified as having acute toxicity, and they are harmful if swallowed .

Future Directions

Benzamides have been widely used in various fields, and there is ongoing research into their potential applications . By conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application .

properties

IUPAC Name

methyl 7-[(3-methoxybenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-17-5-3-4-14(11-17)18(22)20-16-7-6-13-8-9-21(19(23)25-2)12-15(13)10-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQNQTTWOUOXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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